1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine
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Overview
Description
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and an ethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3-Phenyl-2-propyn-1-ol: Another similar compound with a phenyl ring and a propynyl group, but with different functional groups.
Uniqueness
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(3-prop-2-ynoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H13NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8-9H,7,12H2,2H3 |
InChI Key |
ZOQWYVSXOPJBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC#C)N |
Origin of Product |
United States |
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